An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopropanesulfonamide
An In-depth Technical Guide to the Physicochemical Properties of N-Boc-cyclopropanesulfonamide
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of unique structural motifs is paramount to achieving desired pharmacological profiles. The cyclopropyl group, for instance, is increasingly utilized to enhance potency, improve metabolic stability, and modulate physicochemical properties in drug candidates.[1][2] Similarly, the sulfonamide functional group is a well-established pharmacophore present in a wide array of therapeutic agents. The convergence of these two moieties in N-Boc-cyclopropanesulfonamide creates a versatile chemical building block of significant interest to researchers in drug discovery. The tert-butyloxycarbonyl (Boc) protecting group offers a reliable method for masking the nucleophilicity of the sulfonamide nitrogen, allowing for selective synthetic transformations at other positions.[3][4]
This technical guide provides a comprehensive overview of the core physicochemical properties of N-Boc-cyclopropanesulfonamide. As a Senior Application Scientist, the following sections are designed not merely to present data, but to offer field-proven insights into the causality behind experimental choices and the implications of these properties for drug development professionals. Every protocol described is framed as a self-validating system, emphasizing reproducibility and accuracy, which are the cornerstones of trustworthy scientific investigation.
Molecular Identity and Structure
A precise understanding of a compound's structure and fundamental properties is the foundation of all subsequent research.
-
Chemical Name: tert-butyl (cyclopropylsulfonyl)carbamate
-
Synonyms: N-Boc-cyclopropanesulfonamide
-
Molecular Formula: C₈H₁₅NO₄S
-
Parent CAS Number (Cyclopropanesulfonamide): 154350-29-5[5]
The structure consists of a central sulfonamide linkage, with the sulfur atom bonded to a cyclopropyl ring and the nitrogen atom protected by a tert-butyloxycarbonyl (Boc) group.
| Property | Value | Source |
| Molecular Weight | 221.27 g/mol | Calculated |
| Parent MW (Cyclopropanesulfonamide) | 121.16 g/mol | [6] |
Physical State and Thermal Properties
Physical Appearance
Based on the parent compound, cyclopropanesulfonamide, which is an off-white powder or solid, N-Boc-cyclopropanesulfonamide is expected to be a white to off-white crystalline solid at room temperature.[5][7]
Melting Point (MP)
The melting point is a critical indicator of purity. A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure crystalline compound, whereas impurities tend to depress and broaden the melting range.[8]
| Compound | Reported Melting Point (°C) |
| Cyclopropanesulfonamide | 95 - 98 |
| Cyclopropanesulfonamide | 101 - 106 |
The choice of a slow heating rate (e.g., 1-2°C per minute) near the anticipated melting point is crucial. Rapid heating does not allow for thermal equilibrium between the sample and the heating block, leading to an artificially elevated and broad melting range, which could be misinterpreted as sample impurity.
Experimental Protocol: Capillary Melting Point Determination
This protocol ensures accuracy through careful sample preparation and controlled heating.
-
Sample Preparation: Place a small amount of finely powdered, dry N-Boc-cyclopropanesulfonamide onto a clean, dry surface. Gently tap the open end of a capillary tube into the powder to collect a small amount of sample.[9]
-
Packing: Tap the sealed end of the capillary tube on a hard surface to pack the sample down to a height of 1-2 mm.[10]
-
Apparatus Setup: Place the packed capillary tube into the heating block of a calibrated digital melting point apparatus.[9]
-
Rapid Determination (Optional): Conduct an initial rapid heating to quickly find the approximate melting range. Allow the apparatus to cool.
-
Accurate Determination: Begin heating at a rate of ~10-15°C per minute. When the temperature is within 15-20°C of the approximate melting point, reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature (T1) at which the first drop of liquid appears and the temperature (T2) at which the entire sample becomes a clear liquid. The melting point range is T1-T2.[11]
-
Validation: Repeat the determination with two additional fresh samples to ensure the results are consistent and reproducible.
Solubility Profile
Aqueous solubility is a cornerstone of drug development, profoundly influencing bioavailability.[12] For discovery projects, both kinetic and thermodynamic solubility measurements provide critical, albeit different, insights.
-
Kinetic Solubility: Measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration organic stock (e.g., DMSO). It is a high-throughput method used to flag potential issues early in discovery.[13]
-
Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated solution. It is a lower-throughput, "gold standard" measurement, often determined by the shake-flask method.[12][14]
While specific experimental data for N-Boc-cyclopropanesulfonamide is not published, the parent compound, cyclopropanesulfonamide, is described as soluble in water.[7] The addition of the lipophilic Boc group would be expected to decrease aqueous solubility.
Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method
This method is considered the most reliable for determining equilibrium solubility.[12]
-
System Preparation: Prepare buffers at relevant physiological pH values (e.g., pH 1.2, 4.5, and 6.8) to assess the pH-solubility profile.[15]
-
Sample Addition: Add an excess amount of N-Boc-cyclopropanesulfonamide to a known volume of each buffer in separate sealed vials. The excess solid should be clearly visible.
-
Equilibration: Agitate the vials at a constant temperature (typically 37 ± 1 °C for biopharmaceutical relevance) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]
-
Phase Separation: Allow the vials to stand, or centrifuge them, to separate the undissolved solid from the supernatant.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter it if necessary.
-
Quantification: Determine the concentration of the dissolved compound in the supernatant using a validated analytical method, such as HPLC-UV, against a calibration curve.[16]
-
Validation: The continued presence of solid material at the end of the experiment validates that a saturated solution was achieved. Perform the experiment in triplicate for statistical robustness.[15]
Ionization and Lipophilicity
Acidity Constant (pKa)
The pKa of the sulfonamide N-H proton is a critical parameter. It dictates the charge state of the molecule at physiological pH, which in turn influences solubility, membrane permeability, and receptor binding. For sulfonamides, the pKa can vary widely based on the substituents.
A predicted pKa for the parent cyclopropanesulfonamide is 10.69 ± 0.20 .[7] The electron-withdrawing nature of the Boc group attached to the nitrogen would be expected to lower this pKa value, making the N-H proton more acidic. The determination of pKa for sulfonamides can be achieved using various methods, including reversed-phase liquid chromatography.[17][18]
Experimental Protocol: pKa Determination by UV-Metric Titration
This method is suitable for compounds with a UV chromophore and leverages the change in absorbance as the molecule ionizes.
-
Solution Preparation: Prepare a stock solution of N-Boc-cyclopropanesulfonamide in a suitable co-solvent (e.g., methanol) and dilute it into an aqueous solution to a final concentration where absorbance is within the linear range of the spectrophotometer.
-
Titration Setup: Use an automated titrator coupled with a UV-Vis spectrophotometer and a calibrated pH electrode.
-
Data Acquisition: Titrate the solution with a standardized acid (e.g., 0.1 M HCl) and then with a standardized base (e.g., 0.1 M NaOH), recording the full UV-Vis spectrum at each pH increment.
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change between ionized and non-ionized species is maximal) against pH. The pKa is determined by fitting the resulting sigmoidal curve.
-
Validation: The experiment should be repeated, and Yasuda-Shedlovsky extrapolation can be used if a co-solvent is necessary, to determine the pKa in a purely aqueous environment.[19]
Partition Coefficient (logP) and Distribution Coefficient (logD)
Lipophilicity is a key determinant of a drug's ADME (Absorption, Distribution, Metabolism, Excretion) properties.[20]
-
logP: The logarithm of the partition coefficient of a neutral compound between n-octanol and water. It is an intrinsic measure of a molecule's lipophilicity.[21]
-
logD: The logarithm of the distribution coefficient, which is the ratio of the total concentration of a compound (neutral and ionized forms) in the octanol phase to its total concentration in the aqueous phase at a specific pH. For ionizable molecules like N-Boc-cyclopropanesulfonamide, logD is more physiologically relevant than logP.[20]
A computed XLogP3 value for the parent cyclopropanesulfonamide is -0.5 .[6] The addition of the tert-butyl group would significantly increase the lipophilicity, resulting in a substantially higher logP value for the N-Boc derivative.
Experimental Protocol: logP/D Determination by Shake-Flask Method
This classic method directly measures the partitioning of the compound.[22]
-
Phase Preparation: Pre-saturate n-octanol with buffered water (at the desired pH, e.g., 7.4 for logD) and the buffered water with n-octanol.[23]
-
Compound Addition: Dissolve a known amount of N-Boc-cyclopropanesulfonamide in the aqueous phase.
-
Partitioning: Add an equal volume of the pre-saturated n-octanol. Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Quantification: Carefully sample both the aqueous and octanol phases and determine the concentration of the compound in each using a suitable analytical technique (e.g., HPLC-UV).[23]
-
Calculation: Calculate logP (or logD) as: log([Concentration in Octanol] / [Concentration in Aqueous]).
-
Validation: The mass balance should be checked to ensure the total amount of compound recovered from both phases is close to the initial amount added.
Spectroscopic Profile
Spectroscopic data provides the definitive structural fingerprint of a molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.[24]
-
¹H NMR:
-
Boc Group: A characteristic strong singlet peak is expected around δ 1.4-1.5 ppm, integrating to 9 protons.[25]
-
Cyclopropyl Protons: Complex multiplets are expected in the upfield region, typically between δ 0.5-1.5 ppm, due to the unique electronic environment of the strained ring.
-
Sulfonamide N-H: A broad singlet is expected, the chemical shift of which can be highly variable depending on solvent and concentration. This peak may not be observed due to exchange with deuterated solvents.[25]
-
-
¹³C NMR:
-
Boc Group: Two distinct signals are expected: one for the quaternary carbon of the t-butyl group around δ 80-85 ppm and one for the methyl carbons around δ 28 ppm. The carbonyl carbon (C=O) of the Boc group will appear further downfield.[24]
-
Cyclopropyl Carbons: Signals for the CH and CH₂ carbons of the cyclopropyl ring are expected in the upfield region, typically below δ 20 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[26]
-
N-H Stretch: A moderate absorption band is expected around 3300-3200 cm⁻¹.
-
C-H Stretch: Aliphatic C-H stretches from the Boc and cyclopropyl groups will appear just below 3000 cm⁻¹.
-
C=O Stretch (Boc): A strong, sharp absorption band is expected around 1700-1725 cm⁻¹, characteristic of the carbamate carbonyl.[25]
-
S=O Stretch (Sulfonamide): Two strong absorption bands are characteristic of the sulfonyl group: an asymmetric stretch around 1350-1320 cm⁻¹ and a symmetric stretch around 1160-1140 cm⁻¹.
Visualized Workflows and Relationships
Diagrams provide a clear, at-a-glance understanding of complex processes and relationships.
Caption: Experimental workflow for logD determination via the shake-flask method.
Caption: Influence of key physicochemical properties on drug development outcomes.
Conclusion
N-Boc-cyclopropanesulfonamide stands as a valuable building block for medicinal chemistry, combining the advantageous structural features of a cyclopropyl ring with the versatile chemistry of a protected sulfonamide. This guide has detailed the critical physicochemical properties—from melting point and solubility to ionization and lipophilicity—that dictate its behavior in both synthetic and biological systems. The provided experimental protocols, grounded in principles of accuracy and reproducibility, offer a robust framework for researchers to characterize this and similar molecules. A thorough understanding and precise measurement of these properties are not merely academic exercises; they are essential prerequisites for the rational design and successful development of novel therapeutic agents.
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